3-Piperidinecarbonitrile, 6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxopiperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2O It features a piperidine ring with a ketone group at the 6-position and a nitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-oxopiperidine-3-carbonitrile involves the Castagnoli-Cushman reaction. This reaction typically involves the condensation of cyclic anhydrides, amines, and aldehydes. For instance, the reaction of cyclic anhydrides with amines and aldehydes in a one-pot synthesis can yield 6-oxopiperidine-3-carbonitrile with high yields and diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6-oxopiperidine-3-carbonitrile are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents can react with the nitrile group to form ketones.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Primary amines.
Substitution: Ketones and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxopiperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 6-oxopiperidine-3-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Piperidine-3-carbonitrile: Similar in structure but lacks the ketone group at the 6-position.
6-Oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Pyrrolidine-3-carbonitrile: A related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 6-Oxopiperidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
22584-95-8 |
---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
6-oxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-2,4H2,(H,8,9) |
InChI-Schlüssel |
FXTGTOXQIWOZCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.